3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyridine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine moiety. It has garnered interest for its potential biological activities and applications in medicinal chemistry.
This compound is classified as a thiazolo[3,2-a]pyridine derivative, which is known for its diverse pharmacological properties. It falls under the broader category of heterocyclic compounds, which are organic compounds containing atoms of at least two different elements in a ring structure.
The synthesis of 3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can be approached through various synthetic routes. One effective method involves the cyclization of appropriate precursors under acidic or basic conditions.
The molecular structure of 3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can be represented by its chemical formula . The structure features a thiazole ring fused with a pyridine ring, with a carbonitrile group at the 8-position.
The compound may participate in various chemical reactions typical of thiazole and pyridine derivatives. Some notable reactions include:
Reactions involving this compound are often studied using spectroscopic methods (e.g., NMR, IR) to confirm product formation and structural integrity .
The mechanism of action for compounds in the thiazolo[3,2-a]pyridine class often involves modulation of biological pathways through enzyme inhibition or receptor interaction. For example, some derivatives have shown potential as kinase inhibitors.
Research indicates that modifications at specific positions on the thiazolo-pyridine framework can enhance biological activity, making it essential to explore structure-activity relationships in drug design processes .
Relevant data on these properties can guide researchers in practical applications and safety assessments during handling and experimentation .
3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has potential applications in:
The ongoing research into this compound highlights its versatility and potential impact across multiple scientific domains .
The synthesis of the core thiazolo[3,2-a]pyridine scaffold has historically relied on multistep condensation approaches. For 3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile (Molecular Formula: C₁₀H₈N₂OS; InChIKey: YQLHSTADBBGTBK-UHFFFAOYSA-N), a common route involves cyclocondensation between 2-aminothiazole derivatives and α,β-unsaturated carbonyl compounds [5] [10]. These methods typically require harsh conditions (high temperature, strong acids) and exhibit limited functional group tolerance, leading to moderate yields (typically 40-60%). The necessity for purification via column chromatography further reduces throughput, making scale-up challenging. A significant limitation is the poor regiocontrol observed when introducing electron-withdrawing groups (e.g., cyano) at specific positions like C-8, which is critical for this compound’s electronic profile [1] [5].
Table 1: Characterization Data for 3,7-Dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈N₂OS |
| Molecular Weight | 204.25 g/mol |
| SMILES | CC1=CC(=O)N2C(=CSC2=C1C#N)C |
| InChIKey | YQLHSTADBBGTBK-UHFFFAOYSA-N |
| Purity (Commercial Samples) | ≥95% |
| Physical Form | Crystalline powder |
Recent advances leverage one-pot multicomponent reactions (MCRs) to streamline access to complex thiazolopyridine derivatives. A five-component cascade employing cyanoacetohydrazide, 1,1-bis(methylthio)-2-nitroethene, aromatic aldehydes, and cysteamine hydrochloride enables efficient construction of the thiazolo[3,2-a]pyridine core with inherent C-8 carbonitrile functionality [2]. This domino process involves sequential N,S-acetal formation, Knoevenagel condensation, Michael addition, tautomerization, and N-cyclization, achieving regioselectivity >90% under mild conditions. Key advantages include:
Regioselective thiazole ring formation remains pivotal for constructing the bicyclic system. Modern catalytic approaches address historical challenges:
Table 2: Catalytic Systems for Thiazolopyridine Synthesis
| Catalyst/System | Yield Range | Key Advantages | Limitations |
|---|---|---|---|
| P₂O₅ (solvent-free) | 75–92% | Metal-free, high regioselectivity | Moisture-sensitive |
| [bmim]Br (ionic liquid) | 80–95% | Recyclable, mild conditions | Cost of ionic liquids |
| Nano-SiO₂ (Lewis acid) | 70–88% | Heterogeneous, easy separation | Requires 5–10 mol% loading |
| Ethanol/H₂O (no catalyst) | 65–85% | Green solvent, simple workup | Limited for sterically hindered aldehydes |
Strategic placement of methyl (C-3/C-7) and carbonitrile (C-8) groups critically defines the compound’s reactivity and application potential:
Table 3: Electronic Effects of Substituents in Thiazolopyridine Derivatives
| Substituent Position | Electronic Effect (Hammett σ) | Impact on Reactivity | Applications |
|---|---|---|---|
| C-8 Carbonitrile | σₚ = 0.66 | Facilitates nucleophilic addition at C-6/C-7; Enables C–H functionalization | Spiroannulation; Metal complex formation |
| C-3 Methyl | σₚ = −0.17 | Steric shielding at C-2; Mild electron donation | Stability enhancement |
| C-7 Methyl | σₚ = −0.17 | Moderates C-5 carbonyl electrophilicity | Tautomerism control |
| C-5 Keto group | - | Electrophilic center for Michael addition | Fused ring construction (e.g., pyrimidones) |
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3